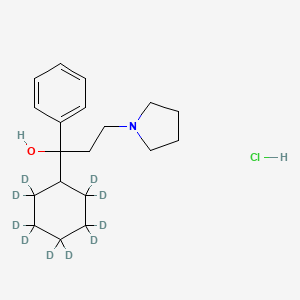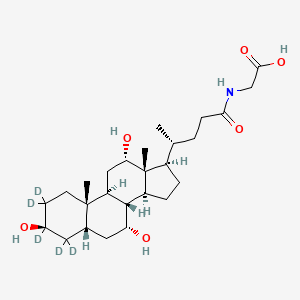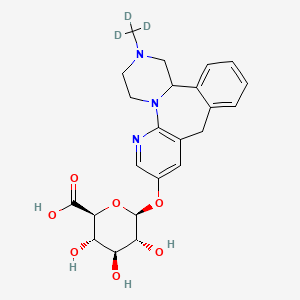
5-Propargylamino-3'-azidomethyl-dUTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propargylamino-3’-azidomethyl-dUTP is a modified nucleotide used primarily in DNA synthesis and sequencing. This compound is notable for its incorporation of both azide and alkyne groups, making it a valuable reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-3’-azidomethyl-dUTP involves the modification of deoxyuridine triphosphate (dUTP) with propargylamine and azidomethyl groups. The process typically includes:
Protection of the hydroxyl groups: on the dUTP molecule.
Introduction of the propargylamine group: through a nucleophilic substitution reaction.
Introduction of the azidomethyl group: via a similar substitution reaction.
Deprotection: of the hydroxyl groups to yield the final product.
Industrial Production Methods
Industrial production of 5-Propargylamino-3’-azidomethyl-dUTP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Propargylamino-3’-azidomethyl-dUTP undergoes several types of chemical reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst, where the azide group reacts with a strained alkyne group.
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and useful in various biochemical applications .
Applications De Recherche Scientifique
5-Propargylamino-3’-azidomethyl-dUTP is widely used in scientific research, particularly in:
DNA Synthesis and Sequencing: It serves as a key building block for preparing fluorescent conjugates used in next-generation sequencing (NGS) technologies
Click Chemistry: Its azide and alkyne groups make it ideal for bioorthogonal labeling and conjugation reactions.
Biological Studies: Used in studying DNA-protein interactions, DNA replication, and repair mechanisms.
Medical Research: Employed in developing diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-Propargylamino-3’-azidomethyl-dUTP involves its incorporation into DNA strands during synthesis. The azide and alkyne groups allow for subsequent click chemistry reactions, enabling the attachment of various probes and labels. This facilitates the study of DNA interactions and the development of diagnostic assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethynyl-2’-deoxyuridine (EdU): Another nucleotide analog used in DNA synthesis and click chemistry.
5-Bromo-2’-deoxyuridine (BrdU): Commonly used in cell proliferation studies.
7-Deaza-2’-deoxyguanosine (7-deaza-dG): Used in DNA sequencing and modification studies.
Uniqueness
5-Propargylamino-3’-azidomethyl-dUTP is unique due to its dual functionality, incorporating both azide and alkyne groups. This dual functionality allows for versatile applications in click chemistry, making it a valuable tool in various fields of research .
Propriétés
Formule moléculaire |
C13H19N6O14P3 |
|---|---|
Poids moléculaire |
576.24 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H19N6O14P3/c14-3-1-2-8-5-19(13(21)17-12(8)20)11-4-9(29-7-16-18-15)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H,17,20,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 |
Clé InChI |
RXBGWRAGZDKWQB-HBNTYKKESA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



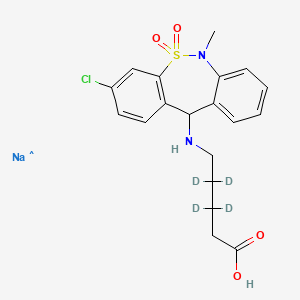



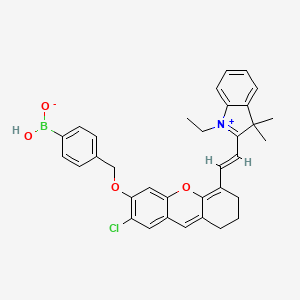
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)
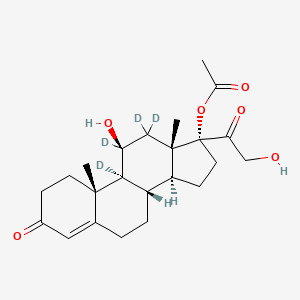

![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)

